4-((2,5-Dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-640257 involves multiple steps, starting with the preparation of the benzamide core. The key steps include:
Formation of Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzamide with 2-methoxyethylamine under controlled conditions.
Sulfonylation: The benzamide core is then sulfonylated using 2,5-dichlorothiophene-3-sulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure WAY-640257.
Industrial Production Methods: Industrial production of WAY-640257 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: WAY-640257 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
WAY-640257 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of Trypanosoma cruzi trans-sialidase inhibition, contributing to the understanding of Chagas disease.
Medicine: Investigated for its potential therapeutic applications in treating Chagas disease by inhibiting the trans-sialidase enzyme.
Industry: Utilized in the development of diagnostic tools and assays for detecting Trypanosoma cruzi infection.
Mechanism of Action
WAY-640257 exerts its effects by inhibiting the enzyme Trypanosoma cruzi trans-sialidase. This enzyme is crucial for the parasite’s ability to evade the host’s immune system and establish infection. By binding to the active site of the enzyme, WAY-640257 prevents the transfer of sialic acid residues, thereby disrupting the parasite’s lifecycle and reducing its infectivity .
Comparison with Similar Compounds
Benznidazole: Another compound used to treat Chagas disease, but with a different mechanism of action.
Nifurtimox: Similar therapeutic application but acts through the generation of reactive oxygen species.
Posaconazole: An antifungal agent also investigated for its activity against Trypanosoma cruzi.
Uniqueness: WAY-640257 is unique in its specific inhibition of Trypanosoma cruzi trans-sialidase, making it a valuable tool for studying this enzyme and developing targeted therapies for Chagas disease .
Properties
Molecular Formula |
C14H14Cl2N2O4S2 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-[(2,5-dichlorothiophen-3-yl)sulfonylamino]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C14H14Cl2N2O4S2/c1-22-7-6-17-14(19)9-2-4-10(5-3-9)18-24(20,21)11-8-12(15)23-13(11)16/h2-5,8,18H,6-7H2,1H3,(H,17,19) |
InChI Key |
KERAKDWGMWDOIV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
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